1,3,6,8-Tetramethylphenanthrene
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Overview
Description
1,3,6,8-Tetramethylphenanthrene: is a polycyclic aromatic hydrocarbon with the molecular formula C18H18 . It is a derivative of phenanthrene, characterized by the presence of four methyl groups attached to the 1, 3, 6, and 8 positions of the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,6,8-Tetramethylphenanthrene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of phenanthrene with methylating agents under specific conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can be employed to introduce methyl groups at the desired positions on the phenanthrene ring .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,3,6,8-Tetramethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Tetramethylphenanthrene derivatives with fewer double bonds.
Substitution: Halogenated or other substituted phenanthrene derivatives.
Scientific Research Applications
1,3,6,8-Tetramethylphenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 1,3,6,8-tetramethylphenanthrene involves its interaction with molecular targets and pathways within biological systems. It can intercalate into DNA, affecting gene expression and cellular functions. Additionally, its polycyclic aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Phenanthrene: The parent compound without methyl substitutions.
1,3,6,8-Tetraphenylpyrene: A similar polycyclic aromatic hydrocarbon with phenyl groups instead of methyl groups.
1,3,6,8-Tetraazapyrene: A nitrogen-containing analog with different electronic properties
Uniqueness: The presence of methyl groups can affect its solubility, melting point, and interactions with other molecules, making it distinct from its analogs .
Properties
CAS No. |
18499-99-5 |
---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1,3,6,8-tetramethylphenanthrene |
InChI |
InChI=1S/C18H18/c1-11-7-13(3)15-5-6-16-14(4)8-12(2)10-18(16)17(15)9-11/h5-10H,1-4H3 |
InChI Key |
BDRQYNWVTSUPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC3=C(C=C(C=C3C2=C1)C)C)C |
Origin of Product |
United States |
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